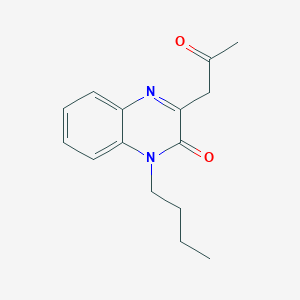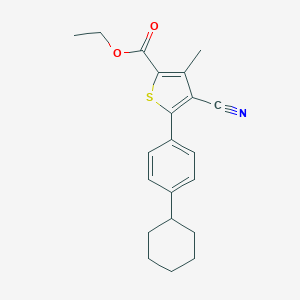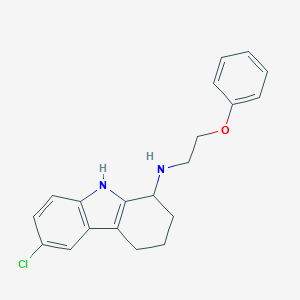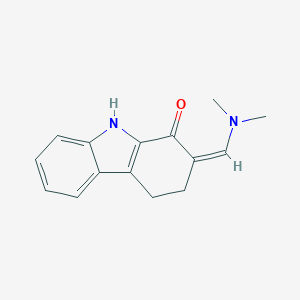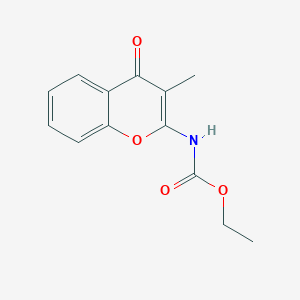
N-(3-methyl-4-oxo-1-benzopyran-2-yl)carbamic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-oxo-1-benzopyran-2-yl)carbamic acid ethyl ester is a member of chromones.
Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Studies
Researchers have explored the synthesis of related chromane derivatives like 2-Methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester and confirmed their structures through various spectroscopic methods, including IR, 1H NMR, mass spectrometry, and X-ray analysis. These studies provide foundational knowledge for the structural and conformational understanding of similar compounds (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Novel Compound Synthesis
Researchers have synthesized novel pyrrolocoumarin derivatives from ethyl esters of certain benzopyran-based acids, leading to a new class of indole derivatives. This innovative synthetic pathway has contributed to the expansion of chemical libraries and potential applications in various fields (Traven, Suslov, & Gordeev, 2000).
Bioactive Compound Development
Efforts have been made to synthesize bioactive compounds, such as 1'-(2-oxo-2H-benzopyran-6-yl)-5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones, showcasing significant antimicrobial activity. This indicates the potential therapeutic applications of these synthesized compounds in combating bacterial and fungal infections (Mulwad, Parmar, & Mir, 2011).
Photoactivatable Prodrugs
Exploratory research into new coumarin fused oxazoles as photosensitive units for carboxylic acid groups hints at innovative applications in drug delivery. These compounds have been studied for their potential in releasing butyric acid upon photolysis, pointing towards future applications in targeted therapy and prodrug development (Soares, Hungerford, Costa, & Gonçalves, 2017).
Eigenschaften
Produktname |
N-(3-methyl-4-oxo-1-benzopyran-2-yl)carbamic acid ethyl ester |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25g/mol |
IUPAC-Name |
ethyl N-(3-methyl-4-oxochromen-2-yl)carbamate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)14-12-8(2)11(15)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
NFVDDCUFERAWFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C(=O)C2=CC=CC=C2O1)C |
Kanonische SMILES |
CCOC(=O)NC1=C(C(=O)C2=CC=CC=C2O1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



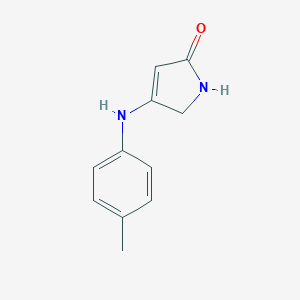
![2-({1-(2,6-dichlorophenyl)-3-[(dimethylamino)methylene]-2-oxo-2,3-dihydro-1H-indol-6-yl}methylene)malononitrile](/img/structure/B421360.png)
![2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one](/img/structure/B421361.png)
![ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B421362.png)
![2,3,6-Trimethyl-4,5-diphenylthieno[2,3-b]pyridine](/img/structure/B421364.png)

![2-[4-(2-{[5-(4-Chlorophenyl)-2-furoyl]amino}ethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B421370.png)
![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-3-phenyl-1H-indole-2-carboxylate](/img/structure/B421372.png)
![Diethyl 2-{[3-(2-furyl)anilino]methylene}malonate](/img/structure/B421373.png)
![1-benzyl-2-methylindeno[2,1-b]pyrrol-8(1H)-one](/img/structure/B421374.png)
